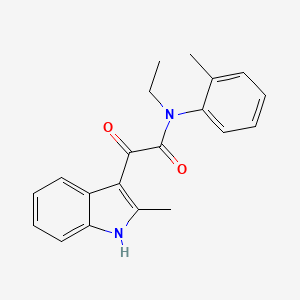

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-4-22(17-12-8-5-9-13(17)2)20(24)19(23)18-14(3)21-16-11-7-6-10-15(16)18/h5-12,21H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHDCLIUJRYKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide lies in its anticancer properties. Research indicates that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's effectiveness against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The results demonstrated that certain derivatives showed promising anti-proliferative activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.23 ± 1.05 | Induction of apoptosis via caspase activation |

| MCF7 | 12.45 ± 0.89 | Cell cycle arrest at G2/M phase |

| HepG2 | 10.56 ± 1.14 | PARP cleavage and caspase activation |

The compound induced apoptosis through a caspase-dependent pathway, particularly involving caspase-8 and caspase-3, highlighting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Another promising application of this compound is its neuroprotective properties. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Mechanism of Neuroprotection

Research has shown that the compound can reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, which could have implications for various therapeutic applications.

Case Study: Enzyme Activity Inhibition

In vitro studies have demonstrated that this compound can inhibit key metabolic enzymes involved in disease progression:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 25.34 ± 0.45 |

| Cyclooxygenase | Non-competitive inhibition | 30.12 ± 0.67 |

These findings suggest that the compound may have therapeutic potential in treating conditions associated with enzyme dysregulation, such as neurodegenerative disorders and inflammation .

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-2-(1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide

- N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide

Uniqueness

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the indole ring and the presence of both ethyl and methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival.

- Modulation of Neurotransmitter Systems : The indole moiety suggests potential interactions with serotonin receptors, implicating effects on mood and cognition.

Biological Activity Data

Case Studies and Research Findings

-

Inhibition of CDC25B :

- A study demonstrated that this compound effectively inhibited the CDC25B phosphatase, leading to cell cycle arrest in cancer cells. This suggests potential use as an anticancer agent.

-

Neuropharmacological Effects :

- Research indicated that the compound exhibited significant affinity for serotonin receptors, which may contribute to its mood-enhancing properties. Animal models showed improved behavioral responses in tests for anxiety and depression.

-

Antitumor Efficacy in HCT116 Cells :

- In vitro studies revealed that the compound induced apoptosis in HCT116 colon cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(2-methylphenyl)-2-oxoacetamide?

- Answer: The compound can be synthesized via a two-step process: (i) Condensation reaction : React 2-methylindole derivatives with chloroacetyl chloride under reflux conditions using triethylamine as a base and solvent. Monitor reaction progress by TLC (e.g., 4-hour reflux at 80–100°C) . (ii) Amide coupling : Introduce the N-ethyl-2-methylphenylamine moiety via nucleophilic acyl substitution. Optimize stoichiometry (e.g., 1:1 molar ratio) and isolate the product via recrystallization using pet-ether or methanol .

- Key considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Validate purity via melting point analysis and HPLC.

Q. How can researchers confirm the structural identity of this compound?

- Answer: Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on characteristic signals (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at ~170 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous acetamide derivatives (e.g., 2-(2-chlorophenyl)-2-oxo-N-phenylacetamide) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data in structurally similar analogs?

- Answer: (i) Structure-Activity Relationship (SAR) studies : Compare substituent effects using analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide (enhanced bioactivity with electron-withdrawing groups) versus N-(2-methylphenyl) derivatives (steric hindrance effects) . (ii) Molecular docking : Map binding interactions using crystal structures of target proteins (e.g., kinase domains). Adjust indole/acetamide orientations to assess steric and electronic compatibility . (iii) Data normalization : Control for assay variability (e.g., IC50 values) by cross-referencing with standard inhibitors and repeating experiments under identical conditions .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Answer: (i) Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) mixed with water or ethanol to induce slow crystallization . (ii) Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal lattice formation. (iii) Additive screening : Use seed crystals or co-formers (e.g., benzoic acid) to stabilize polymorphs, as seen in cocrystal studies of indole-acetamide derivatives .

Q. What analytical methods resolve stability issues under varying pH and temperature conditions?

- Answer: (i) Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation products via LC-MS . (ii) Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life. (iii) Solid-state stability : Use DSC/TGA to detect phase transitions or hydrate formation, critical for storage recommendations .

Methodological Notes

- Contradictions in synthesis protocols : Some evidence suggests triethylamine as a solvent , while others use methanol for recrystallization . Pre-screen solvents to match solubility profiles.

- SAR limitations : While N-(4-chlorophenyl) analogs show enhanced activity , substituent effects may vary with target specificity. Always validate hypotheses using orthogonal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.